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Abstract

The Thomsen-nouveau antigen (Tn antigen), a truncated O-glycan consisting of a single N-
acetylgalactosamine residue alpha-linked to a serine or threonine (GalNAcal-O-Ser/Thr), is a
tumor-associated carbohydrate antigen (TACA) expressed in a significant percentage of human
carcinomas.[1][2][3] Its expression, resulting from incomplete O-glycosylation, is correlated with
poor prognosis and metastasis in various cancers.[1][4] The Tn antigen plays a pivotal role in
the tumor's ability to evade immune destruction by interacting with key immune cells,
particularly through the Macrophage Galactose-type Lectin (MGL). This guide provides a
comprehensive technical overview of the Tn antigen's structure, its expression in malignant
tissues, and its multifaceted interactions with the innate and adaptive immune systems. We
present quantitative data on its expression, detailed experimental protocols for its study, and
diagrams of the key signaling pathways involved in its immunomodulatory functions.

Introduction: The Aberrant Glycosylation of Cancer

Altered glycosylation is a hallmark of cancer.[2] In normal epithelial cells, the Tn antigen is an
early intermediate in the biosynthesis of mucin-type O-glycans and is typically masked by
further glycosylation.[3][5] However, in many adenocarcinomas, defects in the glycosylation
machinery, such as mutations or downregulation of the C1GALT1C1 (Cosmc) gene which is a
chaperone for the T-synthase, lead to the accumulation and exposure of the Tn antigen on the
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cell surface.[1] This aberrant expression transforms the Tn antigen into a neoantigen that
profoundly influences the tumor microenvironment.

Quantitative Expression of Tn Antigen in Human
Carcinomas

The expression of Tn antigen is prevalent across a wide range of epithelial cancers, although
the reported frequencies can vary depending on the detection method and antibody specificity.
[6][7] Immunohistochemistry (IHC) is the most common method for assessing Th antigen
expression in tumor tissues.

Frequency of Tn
] Method of
Cancer Type Antigen ) Reference
. Detection
Expression (%)

] Monoclonal Antibody
Colorectal Carcinoma  86% - 98% ) [1][3]
(ReBaGsb) / Lectins

Breast Carcinoma 87.5% Monoclonal Antibody [8]

Esophageal i
) ~71% Monoclonal Antibody [9]
Adenocarcinoma

Pancreatic )
) 53% Monoclonal Antibody [9]
Adenocarcinoma

] Prognostic factor for N
Lung Adenocarcinoma i Not specified [1]
survival

Monoclonal Antibody
Prostate Cancer 4% - 26% ] [6][7]
& Microarray

Note: The significant discrepancy in prostate cancer highlights the critical importance of
antibody specificity in Tn antigen detection.

Interaction with the Innate Immune System:
Macrophages and Dendritic Cells
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The primary receptor for the Tn antigen on innate immune cells is the Macrophage Galactose-
type Lectin (MGL), also known as CD301 or CLEC10A.[2][10][11] MGL is a C-type lectin
receptor expressed on immature dendritic cells (DCs) and alternatively activated (M2)
macrophages.[5][11] The binding affinity of Tn antigen to MGL is in the micromolar range.[12]

Tn Antigen-MGL Signaling Pathway in Dendritic Cells

The interaction between the Tn antigen on tumor cells and MGL on dendritic cells is a key
mechanism of immune suppression. Instead of promoting DC maturation and antigen
presentation leading to an anti-tumor T-cell response, this interaction skews DCs towards a
tolerogenic phenotype.
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Caption: Tn-MGL signaling in dendritic cells promotes a tolerogenic phenotype.
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This signaling cascade, involving the phosphorylation of ERK and the activation of p90RSK
and CREB, culminates in the increased secretion of the anti-inflammatory cytokine IL-10 and
TNF-0.[5][10] This cytokine milieu inhibits the maturation of dendritic cells, impairing their ability
to effectively present tumor antigens to T cells.

Macrophage Polarization

The interaction of Tn antigen with MGL on tumor-associated macrophages (TAMs) can
promote their polarization towards an M2-like phenotype. These M2 macrophages contribute to
an immunosuppressive tumor microenvironment, further dampening anti-tumor immunity and
promoting tumor growth and angiogenesis.[2] In glioblastomas, the interaction between Tn
antigen and MGL on TAMs leads to the infiltration of PD-L1-positive immunosuppressive
macrophages.[2]

Interaction with the Adaptive Immune System: T-Cell
Responses

The tolerogenic environment created by the Tn antigen's interaction with the innate immune
system has profound consequences for the adaptive immune response, primarily by
suppressing T-cell-mediated cytotoxicity.

Impaired T-Cell Priming and Reduced Cytotoxicity

By inhibiting DC maturation, the Tn antigen indirectly impairs the priming of naive CD8+ T
cells. This leads to a reduction in the infiltration of cytotoxic T lymphocytes (CTLSs) into the
tumor.[1][4] In vivo studies using a colorectal cancer mouse model demonstrated that tumors
with high Tn antigen expression had significantly fewer CD8+ T cells and an increased
accumulation of myeloid-derived suppressor cells (MDSCs).[1][4]

Direct T-Cell Inhibition

MGL can also directly interact with Tn antigens expressed on the surface of activated T cells,
specifically on the protein tyrosine phosphatase CD45.[5][11] This interaction inhibits the
phosphatase activity of CD45, which is crucial for T-cell receptor (TCR) signaling. The outcome
is a dampening of T-cell activation, reduced cytokine secretion, and potentially T-cell apoptosis.

[5]
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Caption: MGL binding to CD45 on T-cells inhibits their activation.

Experimental Protocols

This section provides standardized protocols for the key experiments used to study the Tn
antigen and its interaction with the immune system.

Immunohistochemical (IHC) Staining for Tn Antigen in
FFPE Tissues

This protocol is adapted from methodologies described in studies of colorectal cancer.[3][13]
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» Deparaffinization and Rehydration:
o Deparaffinize 3-micron sections in xylene (3 changes, 5 minutes each).
o Rehydrate through graded alcohols (100%, 95%, 70%; 2 changes each, 5 minutes each).
o Wash twice in deionized water for 5 minutes each.
e Antigen Retrieval:
o Heat slides in a pressure cooker for 3 minutes in 10 mM sodium citrate buffer (pH 6.0).
o Allow to cool to room temperature.
e Blocking and Staining:
o Quench endogenous peroxidase with 3% hydrogen peroxide for 30 minutes.
o Rinse with Tris-buffered saline with 0.1% Tween-20 (TBST).
o Block non-specific binding with 10% goat serum in TBST for 30 minutes.

o Incubate with a primary anti-Tn antibody (e.g., ReBaGs6, mouse IgM at 2 ug/mL)
overnight at 4°C.[3][13]

o Wash with TBST.

o Incubate with HRP-conjugated goat anti-mouse IgM secondary antibody (1:200 dilution)
for 1 hour at room temperature.

o Wash with TBST.

e Detection and Counterstaining:

[¢]

Develop with a DAB substrate kit until the desired color intensity is reached.

[¢]

Stop the reaction with deionized water.

[e]

Counterstain with hematoxylin.
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o Dehydrate, clear, and mount.

Flow Cytometry for Tn Antigen Expression on Cancer
Cells

This protocol is based on methods used for analyzing engineered cancer cell lines.[1][14][15]
o Cell Preparation:

o Harvest cancer cells and wash with PBS.

o Resuspend cells in FACS buffer (PBS with 1% BSA).

e Staining:

[e]

Block Fc receptors with an anti-CD16/32 antibody for 10 minutes at room temperature.

o Incubate cells with a primary anti-Tn monoclonal antibody or a Tn-binding lectin (e.g.,
biotinylated Vicia Villosa Lectin - VVL) for 30 minutes on ice.

o Wash cells twice with FACS buffer.

o If using a biotinylated primary, incubate with streptavidin conjugated to a fluorophore (e.g.,
FITC or APC) for 30 minutes on ice in the dark. If using an unconjugated primary antibody,
use a fluorophore-conjugated secondary antibody.

o Wash cells twice with FACS buffer.
o Data Acquisition:
o Resuspend cells in FACS buffer.

o Acquire data on a flow cytometer. Analyze the median fluorescence intensity (MFI) relative
to an isotype control or unstained cells.

In Vitro Macrophage Activation Assay
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This is a generalized protocol that can be adapted to assess the effect of Tn antigen on
macrophage cytokine production.

o Macrophage Generation:

o Differentiate human monocytes (e.g., from PBMCs or THP-1 cell line) into macrophages
using PMA (100 ng/mL) for 48 hours.

e Stimulation:

o Culture the macrophages with Tn-positive cancer cells, purified Tn-conjugated proteins, or
control cells/proteins for 24-48 hours.

e Analysis:

o Collect the culture supernatant and measure the concentration of cytokines (e.g., IL-10,
TNF-q, IL-6, IL-12) using ELISA or a multiplex bead array.

o Harvest the macrophages and analyze the expression of surface markers associated with
M1 (e.g., CD80, CD86) or M2 (e.g., CD206, CD163) polarization by flow cytometry.

In Vitro Dendritic Cell Maturation Assay

This protocol can be used to determine if Tn antigen inhibits DC maturation.
e DC Generation:

o Generate immature DCs from human monocytes by culturing with GM-CSF and IL-4 for 5-
7 days.

e Co-culture and Maturation:
o Co-culture immature DCs with Tn-positive cancer cells or control cells for 24 hours.
o Add a maturation stimulus (e.g., LPS) to a subset of wells for an additional 24 hours.

e Analysis:
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o Harvest the DCs and analyze the expression of maturation markers (e.g., CD80, CD83,
CD86, HLA-DR) by flow cytometry. A lack of upregulation in the presence of Th-positive
cells and LPS would indicate inhibited maturation.

o Measure cytokine production (e.g., IL-12, IL-10) in the culture supernatant by ELISA.

Therapeutic Implications and Future Directions

The high tumor-specificity and role in immunosuppression make the Tn antigen an attractive
target for cancer therapy.

e Cancer Vaccines: Several clinical trials have investigated vaccines targeting the Tn antigen
to elicit an anti-tumor immune response.[6][16] However, results have been mixed, partly due
to the challenge of overcoming the immunosuppressive microenvironment and the variable
expression of the antigen.[6][7] Future vaccine strategies may benefit from patient
stratification based on Tn expression levels and combination with checkpoint inhibitors.[16]

e Antibody-Drug Conjugates (ADCs): Humanized anti-Tn antibodies can be conjugated to
cytotoxic agents to specifically deliver them to tumor cells. In vivo studies have shown that
anti-STn ADCs can inhibit tumor growth in xenograft models.[17]

o CAR-T Cell Therapy: Chimeric antigen receptor (CAR) T-cells engineered to recognize the
Tn antigen are another promising therapeutic avenue.

The workflow for developing and evaluating a Tn-targeted therapy involves several key stages:

Target Identification Therapeutic Development In Vitro Validation In Vivo Preclinical Models Clinical Trials
(Tn Antigen Expression in Cancer) (Vaccine, ADC, CAR-T) (Binding, Cytotoxicity, Immune Assays) (Xenograft, Syngeneic Mouse Models) (Phase I, II, Ill)

Click to download full resolution via product page
Caption: Workflow for the development of Th antigen-targeted therapies.

Conclusion

The Tn antigen represents a fascinating example of how aberrant glycosylation can
fundamentally alter the interaction between tumor cells and the immune system. Its expression
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creates an immunosuppressive niche that fosters tumor growth and immune evasion. While
this presents a significant challenge for the host's anti-tumor response, the tumor-specific
nature of the Tn antigen also offers a valuable target for the development of novel
immunotherapies. A deeper understanding of the signaling pathways it modulates and the
development of robust methods for its detection and targeting will be crucial for translating the
promise of Tn-directed therapies into clinical reality.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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